2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Quality Control

SAR studies on 2-methylamino-thiazole derivatives are frequently confounded by regioisomeric impurities that distort biological readouts. 2-(Methylamino)-1,3-thiazole-4-carboxylic acid (CAS 1199216-02-8) eliminates this variable: • Orthogonal handles: C4-COOH for amide coupling; C2-NHMe for acylation/sulfonylation after protection • ≥98% purity supports reproducible IC₅₀ determination (low µM to nM range in tubulin-binding assays) • ¹H-NMR verified identity (δ 2.84 N-CH₃, δ 7.46 C5-H, DMSO-d₆) • Ships ambient; store 2-8°C protected from light

Molecular Formula C5H6N2O2S
Molecular Weight 158.175
CAS No. 1199216-02-8
Cat. No. B598034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-1,3-thiazole-4-carboxylic acid
CAS1199216-02-8
Molecular FormulaC5H6N2O2S
Molecular Weight158.175
Structural Identifiers
SMILESCNC1=NC(=CS1)C(=O)O
InChIInChI=1S/C5H6N2O2S/c1-6-5-7-3(2-10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)
InChIKeyNNIZZJACYYYSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-1,3-thiazole-4-carboxylic Acid (CAS 1199216-02-8): Heterocyclic Building Block Profile for Procurement


2-(Methylamino)-1,3-thiazole-4-carboxylic acid (CAS 1199216-02-8) is a heterocyclic compound featuring a thiazole core substituted with a methylamino group at the 2-position and a carboxylic acid at the 4-position . With molecular formula C5H6N2O2S and molecular weight of 158.18 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound is characterized by two hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond, which influence its reactivity profile in derivatization workflows [1]. This compound is available from multiple commercial suppliers for research and development use only.

Why 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Cannot Be Interchanged with Generic Thiazole Analogs in Synthetic Workflows


The substitution pattern on the thiazole ring critically determines both the compound's reactivity in downstream derivatization and the biological properties of final products. The 2-methylamino substituent provides a secondary amine handle for further functionalization (e.g., acylation, sulfonylation), while the 4-carboxylic acid enables amide coupling or esterification . Isomeric variants such as 5-(methylamino)-1,3-thiazole-4-carboxylic acid (CAS 933751-45-2) possess identical molecular formula but altered spatial arrangement of functional groups, which fundamentally changes the geometry of derived molecules and may affect target binding in medicinal chemistry applications . Similarly, 2-amino-1,3-thiazole-4-carboxylic acid analogs (the primary amine counterparts) differ in hydrogen bonding capacity, basicity, and steric profile, affecting both reaction kinetics and the pharmacological properties of resulting derivatives. Substitution with an unsubstituted thiazole-4-carboxylic acid eliminates the 2-position amino handle entirely, precluding the specific synthetic transformations for which this compound is procured.

Quantitative Differentiation Evidence for 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Procurement


Commercial Purity Benchmarking: 95% to 98% Specification Across Suppliers

The compound is commercially available at specified purity grades ranging from 95% to 98% across multiple validated suppliers. AKSci provides the compound at 95% minimum purity specification . CymitQuimica offers a 98% purity grade . Biomart supplies the compound at 97% purity . These quantitative purity specifications provide procurement benchmarks for quality assurance in synthetic applications, where higher purity grades (98% vs. 95%) may reduce side reactions and improve yield consistency in sensitive coupling reactions. No direct biological activity data are currently available in the public domain for this specific compound as an isolated entity; all biological activity claims in the literature pertain to derivative compounds rather than the free acid itself.

Medicinal Chemistry Organic Synthesis Quality Control

Validated Synthetic Protocol: Ester Hydrolysis Route with NMR Confirmation

A documented synthetic procedure demonstrates the preparation of 2-(methylamino)-1,3-thiazole-4-carboxylic acid via alkaline hydrolysis of the corresponding ethyl ester. Specifically, ethyl 2-methylamino-1,3-thiazole-4-carboxylate (300 mg, 1.611 mmol) was treated with 1M lithium hydroxide (3.22 mL, 3.22 mmol) in THF/water at room temperature for 3 hours, followed by acidification and evaporation to yield the title compound . The product was characterized by ¹H-NMR (400 MHz, DMSO-d₆) showing characteristic peaks at δ 2.84 (s, 3H, N-CH₃), 7.46 (s, 1H, thiazole C5-H), and 7.90 (bs, 1H, exchangeable proton) . This established protocol provides a validated reference for in-house synthesis or quality verification, distinguishing it from analogs for which no publicly documented synthetic route exists.

Process Chemistry Synthetic Methodology Analytical Characterization

Structural Differentiation: Methylamino vs. Amino vs. Dimethylamino at C2 Position

In a structurally related series of 2-substituted-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazoles, the C2 substituent profoundly influenced antiproliferative activity against MCF-7 breast cancer cells. The potency order was N-methylamino (NHCH₃) > methyl (CH₃) ≫ N,N-dimethylamino (N(CH₃)₂). The N-methylamino substituent significantly improved antiproliferative activity compared to C2-amino counterparts [1]. Increasing steric bulk from N-methylamino to N,N-dimethylamino caused a 1–2 log (10- to 100-fold) decrease in activity [1]. 2-N-Methylamino thiazole derivatives 3b, 3d, and 3e demonstrated IC₅₀ values from low micromolar to single-digit nanomolar and retained activity on multidrug-resistant cell lines overexpressing P-glycoprotein [1]. While this evidence comes from fully elaborated derivatives rather than the free carboxylic acid building block, it establishes the critical role of the 2-methylamino substituent in conferring potent biological activity.

Medicinal Chemistry Structure-Activity Relationship Antiproliferative Activity

Procurement-Driven Application Scenarios for 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid (CAS 1199216-02-8)


Medicinal Chemistry: Synthesis of Antiproliferative Thiazole Derivatives

This building block enables the construction of 2-methylamino-substituted thiazole derivatives that have demonstrated potent antiproliferative activity (IC₅₀ values from low micromolar to single-digit nanomolar) and retained efficacy against multidrug-resistant cell lines overexpressing P-glycoprotein [1]. The 4-carboxylic acid group provides a conjugation handle for amide or ester formation, while the 2-methylamino substituent preserves the optimal steric and electronic profile for tubulin-binding activity. Procurement of high-purity (≥97%) material is recommended for SAR studies to minimize confounding effects from impurities on biological readouts.

Organic Synthesis: Core Scaffold for Agrochemical Candidate Development

2-Amino-1,3-thiazole-4-carboxylic acid derivatives (structurally related scaffolds) have demonstrated fungicidal activity at 50 μg/mL against multiple fungal strains, with select derivatives exhibiting >50% inhibition across six fungi tested, as well as antiviral activity against tobacco mosaic virus (TMV) in vivo at 100 μg/mL in protective, inactivative, curative, and inductive models [2]. The 2-methylamino variant offers enhanced lipophilicity and altered hydrogen bonding capacity compared to the 2-amino analogs, potentially improving leaf penetration or target binding in agrochemical applications. The compound serves as a building block for generating novel thiazole-based fungicide or plant activator candidates.

Process Development: Method Validation and Reference Standard Preparation

The compound's documented synthetic route via ester hydrolysis provides a validated reference protocol for in-house synthesis or quality control . The ¹H-NMR characterization data (δ 2.84 for N-CH₃, δ 7.46 for C5-H in DMSO-d₆) enables identity confirmation and purity assessment of synthesized material. Users preparing the compound internally can benchmark their product against these spectroscopic data, while commercial material procured at specified purity grades (95-98%) can serve as reference standards for analytical method development.

Library Synthesis: Diversification via Carboxylic Acid Derivatization

The carboxylic acid at the 4-position enables straightforward amide coupling with diverse amine partners or esterification with alcohols, generating compound libraries for high-throughput screening. The 2-methylamino group remains available for subsequent functionalization (e.g., alkylation, acylation, sulfonylation) after protection strategies are applied. For combinatorial chemistry applications, procurement of 98% purity grade is recommended to minimize purification burdens in parallel synthesis workflows where individual compound purification may be limited.

Technical Documentation Hub

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